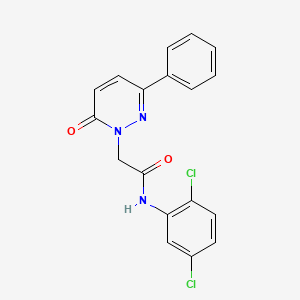

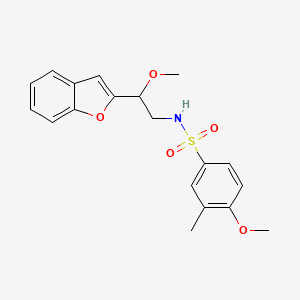

Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-3-carboxylate" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple functional groups, including ester, ether, and amide, which are common in drug molecules. The presence of a pyrimidine ring suggests potential biological activity, as this moiety is found in many pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, ethyl 2-aminodihydro-5-pyrimidinecarboxylate derivatives were synthesized from ethyl 3-aryl-2-benzoylpropenoates with guanidine or N-alkyl(or benzyl)guanidines . Similarly, ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate was prepared, indicating the versatility of pyrimidine derivatives in synthesis . These methods could potentially be adapted to synthesize the compound , although the specific synthetic route would depend on the starting materials and desired functional group transformations.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by spectroscopic methods and sometimes by X-ray crystallography. For example, the molecular structures of certain pyrimidine derivatives were determined, revealing intramolecular hydrogen bonding . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate reacted with alkyl- and arylhydrazines to form modified thieno[2,3-d]pyrimidines . The reactivity of the pyrimidine ring in the target compound would likely be influenced by the substituents present on the ring and the surrounding functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution patterns. For example, the crystal structure of certain polysubstituted pyridines was stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions . These interactions can influence properties like solubility, melting point, and crystal packing, which are important for the compound's application and handling.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Diamino-Substituted Derivatives : A study by Paronikyan et al. (2016) detailed the synthesis of diamino-substituted derivatives involving similar ethyl carboxylate compounds, demonstrating the versatility of these compounds in creating complex organic structures (Paronikyan et al., 2016).

Reaction with Alkyl- and Arylhydrazines : Tumkevičius (1994) explored the reaction of a similar ethyl N-formimidate compound with various hydrazines, leading to the formation of modified thieno[2,3-d]pyrimidines (Tumkevičius, 1994).

Synthesis of Antihypertensive Agents : Bayomi et al. (1999) synthesized a series of triazolol[1,5-alpha]pyrimidines, including ethyl triazolo[1,5-alpha]pyrimidin-7(4H)-one-6-carboxylates, which showed potential as antihypertensive agents (Bayomi et al., 1999).

Phosphine-catalyzed Annulation : Zhu et al. (2003) conducted a study on ethyl tetrahydro-pyridine-3-carboxylates, demonstrating their potential in organic synthesis through phosphine-catalyzed annulation (Zhu et al., 2003).

Biological Applications

Anticancer Agent Synthesis : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended oxadiazole hybrids, evaluating them as potential anticancer agents (Rehman et al., 2018).

Mycobacterium tuberculosis Inhibitors : Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, including ethyl thiazole-5-carboxylates, as inhibitors against Mycobacterium tuberculosis (Jeankumar et al., 2013).

Glucokinase Activators : A study by Song et al. (2011) identified ethyl thiazole-5-carboxylate as a potent dual-acting hypoglycemic agent, activating both glucokinase and PPARγ (Song et al., 2011).

Carboxylesterase Inhibitors : Yoon et al. (2004) explored the development of small molecule inhibitors selective for human intestinal carboxylesterase, with compounds related to ethyl piperidine-1-carboxylate showing potential in reducing toxic side effects of certain drugs (Yoon et al., 2004).

properties

IUPAC Name |

ethyl 1-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O4/c1-3-19-7-9-22(10-8-19)34-24-16-23(27-18-28-24)29-14-11-20(12-15-29)25(31)30-13-5-6-21(17-30)26(32)33-4-2/h7-10,16,18,20-21H,3-6,11-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQKBWDREPUKMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCCC(C4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2508070.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2508072.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2508073.png)

![Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2508076.png)

![(2Z)-N-(2-fluorophenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2508077.png)

![N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/no-structure.png)

![[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2508090.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid](/img/structure/B2508092.png)